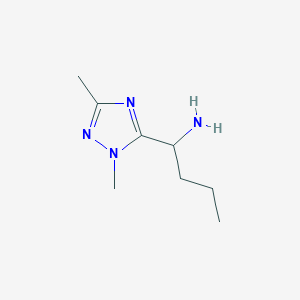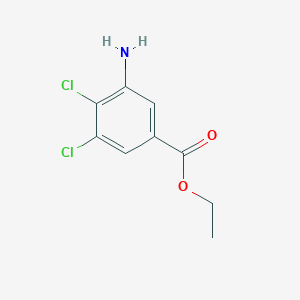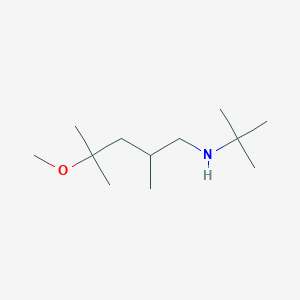
n-(Tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine: is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and an amine group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction of tert-butylamine with 4-methoxy-2,4-dimethylpentan-1-ol: This method involves the reaction of tert-butylamine with 4-methoxy-2,4-dimethylpentan-1-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the desired amine.
Reductive amination: Another method involves the reductive amination of 4-methoxy-2,4-dimethylpentan-1-one with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium on carbon or platinum oxide is common in these processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amine group can yield secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 4-methoxy-2,4-dimethylpentanoic acid.
Reduction: Formation of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine derivatives.
Substitution: Formation of various substituted amines depending on the substituent used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving amines and methoxy groups.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and resins.
Mécanisme D'action
The mechanism of action of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy and tert-butyl groups can influence its binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
n-(tert-butyl)-4-methoxy-2,4-dimethylhexan-1-amine: Similar structure with an additional carbon in the backbone.
n-(tert-butyl)-4-ethoxy-2,4-dimethylpentan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.
n-(tert-butyl)-4-methoxy-2,4-dimethylbutan-1-amine: Similar structure with one less carbon in the backbone.
Uniqueness:
- The presence of both a methoxy group and a tert-butyl group in n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine provides unique steric and electronic properties, making it distinct from its analogs.
- Its specific combination of functional groups allows for unique reactivity patterns and potential applications in various fields.
Propriétés
Formule moléculaire |
C12H27NO |
|---|---|
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
N-tert-butyl-4-methoxy-2,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-10(8-12(5,6)14-7)9-13-11(2,3)4/h10,13H,8-9H2,1-7H3 |
Clé InChI |
QBBSOIZVDKEWLK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)OC)CNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


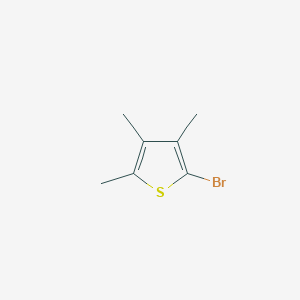
![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)

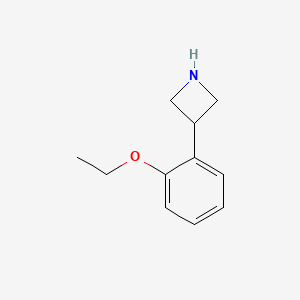
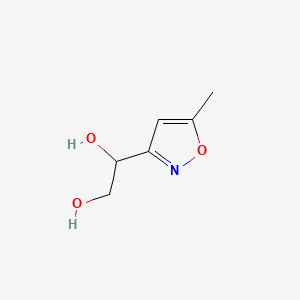
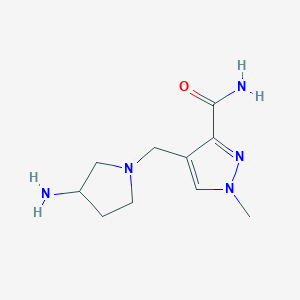

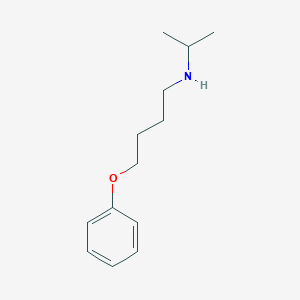

![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)


